1-benzyl-4-isopropylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-13(2)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXXHMOCQTVBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Established and Novel Synthetic Routes to 1-Benzyl-4-isopropylpiperazine
The creation of the this compound structure can be achieved through several reliable synthetic pathways. These routes offer flexibility in starting materials and reaction conditions, catering to various laboratory settings and research objectives.
Alkylation Strategies for Piperazine (B1678402) Ring N-Substitution
A primary and straightforward method for synthesizing this compound is the sequential N-alkylation of piperazine. This approach involves the stepwise introduction of the benzyl (B1604629) and isopropyl groups onto the nitrogen atoms of the piperazine ring. The order of addition can be varied, starting with either benzylation or isopropylation.
One common strategy begins with the mono-alkylation of piperazine with an isopropyl halide, followed by benzylation of the resulting 1-isopropylpiperazine. Conversely, the synthesis can commence with the preparation of 1-benzylpiperazine (B3395278), which is then subjected to isopropylation. To control the reaction and avoid the formation of undesired dialkylated or quaternary ammonium (B1175870) salts, protecting groups are often employed. researchgate.net For instance, one nitrogen of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for the selective alkylation of the unprotected nitrogen. researchgate.net Subsequent deprotection and a second alkylation step yield the desired product.
The choice of alkylating agent and reaction conditions is crucial for optimizing the yield and purity of the final product. Alkyl halides, such as benzyl chloride and isopropyl bromide, are frequently used in the presence of a base to neutralize the hydrogen halide formed during the reaction. prepchem.comorgsyn.org
Reductive Amination Pathways for Isopropyl and Benzyl Moiety Installation
Reductive amination represents another versatile and widely used method for the synthesis of N-substituted piperazines, including this compound. nih.govgoogle.com This process involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this can be accomplished in a stepwise manner. For example, 1-benzylpiperazine can be reacted with acetone (B3395972) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to install the isopropyl group. nih.gov Alternatively, piperazine can first be reacted with acetone via reductive amination to form 1-isopropylpiperazine, which is then subjected to a second reductive amination with benzaldehyde (B42025) to introduce the benzyl group. The use of various reducing agents allows for a broad scope of compatible functional groups. google.com
A notable advantage of reductive amination is the ability to perform the reaction under mild conditions, often leading to high yields and cleaner reaction profiles compared to direct alkylation. researchgate.net
Cyclization Reactions for Piperazine Ring Formation
In addition to modifying a pre-existing piperazine ring, this compound can be synthesized by constructing the piperazine ring itself from acyclic precursors. These cyclization strategies often involve the formation of two carbon-nitrogen bonds to close the six-membered ring.
One such approach involves the reaction of a suitably substituted diamine with a dihalide. For instance, N-benzyl-N'-isopropylethylenediamine could be reacted with a 1,2-dihaloethane to form the piperazine ring. Another strategy employs the cyclization of diethanolamine (B148213) derivatives. google.com For example, the condensation of diethanolamine with a primary amine in the presence of a dehydration catalyst can yield N-substituted piperazines. google.com
More advanced methods include metal-catalyzed cyclizations. Palladium-catalyzed reactions, for example, have been developed for the modular synthesis of highly substituted piperazines from diamines and propargyl units. organic-chemistry.org These methods offer high regio- and stereochemical control. organic-chemistry.org Manganese(III) acetate-mediated radical cyclizations of unsaturated diacyl or alkyl-acyl piperazine compounds with 1,3-dicarbonyls have also been reported, leading to piperazine-containing dihydrofuran derivatives. nih.gov
Stereo- and Regioselective Synthesis of Analogues and Precursors
The synthesis of analogues and precursors of this compound with specific stereochemistry is a significant area of research, particularly for applications in medicinal chemistry. rsc.org Achieving control over the spatial arrangement of substituents on the piperazine ring is crucial for understanding structure-activity relationships.
Asymmetric Synthesis Approaches for Enantiomerically Enriched Derivatives
The development of asymmetric methods to synthesize enantiomerically pure or enriched piperazine derivatives is of great interest. rsc.orgrsc.org One strategy involves the use of chiral starting materials, often derived from the chiral pool. For example, amino acids can be used as precursors to construct chiral piperazine scaffolds. rsc.orgmdpi.com
Catalytic asymmetric synthesis offers a more efficient approach. This can involve the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, asymmetric lithiation-trapping of N-Boc piperazines using a chiral ligand like (-)-sparteine (B7772259) can provide access to enantiopure α-substituted piperazines. nih.gov Asymmetric reductions of prochiral intermediates, such as tetrahydropyrazines, can also yield chiral piperazines. organic-chemistry.org
Diastereoselective Control in Multi-Substituted Piperazine Systems
When multiple stereocenters are present in a piperazine derivative, controlling the relative stereochemistry (diastereoselectivity) becomes critical. Diastereoselective reactions aim to produce one diastereomer in favor of others.
Intramolecular hydroamination reactions have been shown to be highly diastereoselective in the synthesis of 2,6-disubstituted piperazines. organic-chemistry.org Similarly, iridium-catalyzed formal [3+3] cycloadditions of imines have been developed for the synthesis of C-substituted piperazines with excellent diastereoselectivity. nih.govacs.org Boronyl radical-catalyzed (4+2) cycloaddition reactions have also been utilized for the regio- and diastereoselective synthesis of polysubstituted piperidines, a related class of heterocycles, suggesting potential applicability to piperazine synthesis. nih.gov
These advanced synthetic methods provide powerful tools for accessing a wide range of structurally diverse and stereochemically defined piperazine derivatives, which are valuable for various scientific investigations.
Functionalization and Derivatization Reactions of this compound
The structure of this compound presents several sites for potential chemical modification: the aromatic benzyl ring, the aliphatic isopropyl group, and the piperazine core itself. The functionalization of this molecule is pivotal for creating new derivatives with potentially unique properties.
Modifications at the Benzyl Aromatic Ring
Direct functionalization of the benzyl group's aromatic ring once incorporated into the this compound structure is not a commonly documented strategy in the literature. Standard electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts acylation/alkylation) could theoretically be applied. However, these reactions often require harsh conditions that could lead to side reactions on the piperazine ring or cleavage of the benzyl group.
The more prevalent and controlled method for introducing functionality onto the benzyl ring is to use a pre-functionalized benzyl halide or benzyl alcohol during the initial synthesis of the piperazine derivative. For instance, research on various benzylpiperazine derivatives often starts with substituted benzyl compounds, such as 4-methoxybenzyl chloride, to synthesize the final molecule. nih.gov This approach allows for precise control over the position and nature of the substituent on the aromatic ring.
A wide array of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been synthesized starting from various substituted benzyl alcohols, which are first converted to their corresponding benzyl bromides. nih.gov This highlights the synthetic utility of building the desired functionalized benzyl moiety before its attachment to the piperazine core.
Transformations of the Isopropyl Group
The isopropyl group attached to the N4 position of the piperazine ring is an aliphatic, sterically bulky, and chemically robust moiety. Transformations of this group via direct C-H functionalization are challenging due to the high bond dissociation energy of sp³ C-H bonds and potential steric hindrance from the group itself.
While transition metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing otherwise inert bonds, its application to N-isopropyl groups in complex molecules is not widely reported. nih.govmdpi.com Studies on related heterocyclic systems have noted that N-isopropyl substituents can lead to lower reaction yields compared to smaller alkyl groups like N-methyl, underscoring the chemical challenge. acs.org The steric bulk of the isopropyl group can impede the approach of a catalyst to the adjacent C-H bonds.
Therefore, direct derivatization of the isopropyl group on this compound remains a synthetically difficult and sparsely explored area.
Reactions at the Unsubstituted Nitrogen Atom (if applicable)
This section is not applicable to the compound this compound. The structure of this molecule consists of a piperazine ring where both nitrogen atoms are substituted—one with a benzyl group and the other with an isopropyl group. Consequently, there are no free N-H bonds available for direct substitution or derivatization reactions typical of secondary amines.
Mechanistic Investigations of Key Synthetic Processes
The synthesis of 1,4-disubstituted piperazines like this compound typically proceeds through sequential N-alkylation of the piperazine core. The mechanisms of these key transformations are crucial for controlling reaction outcomes and optimizing yields.
Reaction Pathway Elucidation and Transition State Analysis
The primary methods for synthesizing N-alkyl piperazine derivatives are nucleophilic substitution and reductive amination. mdpi.com
Nucleophilic Substitution: This pathway involves the stepwise alkylation of piperazine. To synthesize this compound, piperazine could first be reacted with benzyl chloride to form 1-benzylpiperazine. orgsyn.org This reaction proceeds via a standard SN2 mechanism, where the piperazine nitrogen acts as a nucleophile, attacking the electrophilic benzyl carbon and displacing the chloride leaving group. The second step would involve the alkylation of the remaining secondary amine with an isopropyl halide (e.g., 2-bromopropane). This also follows an SN2 pathway. The free base of 1-benzylpiperazine is known to rapidly absorb carbon dioxide from the air and should be handled accordingly during synthesis. orgsyn.org
Reductive Amination: This is a powerful and widely used method for forming C-N bonds. researchgate.net For the synthesis of this compound, this could involve reacting 1-benzylpiperazine with acetone in the presence of a reducing agent. The mechanism involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine of 1-benzylpiperazine and acetone. This electrophilic iminium ion is then reduced in situ by a hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final tertiary amine product. mdpi.comnih.gov Reductive amination is often preferred due to its operational simplicity and the use of mild, selective reducing agents. researchgate.netnih.gov
Kinetic studies on the oxidation of N-alkylpiperazines by bromamine-T (BAT) have shown an inverse fractional-order dependence on [H⁺], indicating that the unprotonated form of the piperazine is the reactive species. scirp.org Such studies provide insight into the electronic nature of the piperazine ring and how substituents influence its reactivity. The Hammett relationship observed in these reactions (ρ = -0.5) suggests that electron-donating groups on the N-substituent accelerate the rate of reaction by stabilizing the transition state. scirp.org
Role of Catalysts and Reagents in Reaction Outcomes
The choice of catalysts and reagents is critical in directing the synthesis and functionalization of piperazine derivatives.
Catalysts in Synthesis: In older methods, the synthesis of mono-N-alkyl piperazines involved the condensation of diethanolamine with a primary alkyl amine in the presence of dehydration catalysts like alumina-nickel or Raney nickel at high temperatures (200 °C to 400 °C). google.com More modern approaches for N-alkylation often rely on specific reagents rather than catalysts, though catalytic methods are continually developing. A novel co-production process for piperazine and its N-monoalkyl derivatives has been developed using a Cu–Cr–La/γ-Al₂O₃ catalyst in a fixed-bed reactor, with alcohols serving as both the solvent and the alkylating reagent. researchgate.net For the construction of the piperazine ring itself, a method involving the catalytic reductive cyclization of dioximes has been proposed, with the key step being the hydrogenation of C=N bonds. nih.gov
Reagents in Synthesis: In reductive amination procedures, the choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent favored for the reduction of the intermediate iminium ion, and it is widely used in the synthesis of various N-alkyl piperazine drugs. mdpi.comnih.gov For nucleophilic substitution reactions with less reactive alkyl halides, the addition of iodide salts (e.g., NaI or KI) can be used to promote the reaction via the Finkelstein reaction, where the less reactive alkyl chloride or bromide is converted in situ to a more reactive alkyl iodide. mdpi.com
The table below summarizes common reagents used in the synthesis of N-alkyl piperazines.
| Reaction Type | Amine Substrate | Carbonyl/Halide | Key Reagent/Catalyst | Typical Solvent | Reference |
| Reductive Amination | Piperazine / N-monoalkylpiperazine | Aldehyde or Ketone | NaBH(OAc)₃ | 1,2-dichloroethane (B1671644), Acetonitrile | mdpi.com, nih.gov |
| Nucleophilic Substitution | Piperazine / N-monoalkylpiperazine | Alkyl Halide (Cl, Br) | NaI or KI (promoter) | DMF | mdpi.com |
| Dehydrative Cyclization | Diethanolamine | Primary Amine | Raney Nickel | None | google.com |
| Reductive Cyclization | Dioxime | - | H₂ / Pd/C | - | nih.gov |
| Alkylation with Alcohol | N-β-hydroxyethyl-1,2-ethylenediamine | Alcohol | Cu–Cr–La/γ-Al₂O₃ | Alcohol | researchgate.net |
Advanced Structural Characterization and Conformational Analysis in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
High-resolution NMR spectroscopy is an indispensable tool for probing the solution-state structure and dynamic behavior of 1-benzyl-4-isopropylpiperazine. The piperazine (B1678402) ring can exist in various conformations, primarily the chair and boat forms, and the substituents can adopt different spatial arrangements, leading to a complex mixture of conformers in solution. nih.gov
Multidimensional NMR Techniques for Complex Spectral Assignment
The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the presence of multiple, non-equivalent protons and carbons. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the unambiguous assignment of all signals. nih.govingentaconnect.com
For instance, a COSY spectrum would reveal the coupling relationships between adjacent protons within the piperazine, benzyl (B1604629), and isopropyl moieties. The HSQC spectrum would then correlate each proton signal to its directly attached carbon atom. Finally, the HMBC spectrum would provide information about longer-range couplings (typically 2-3 bonds), which is invaluable for connecting the different fragments of the molecule, such as linking the benzylic protons to the quaternary carbon of the phenyl group and the adjacent carbon of the piperazine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl | Phenyl-H | 7.20 - 7.40 | 127.0 - 138.0 |
| Methylene (-CH₂-) | 3.50 - 3.70 | 62.0 - 64.0 | |
| Piperazine | Axial-H | 2.30 - 2.60 | 52.0 - 55.0 |
| Equatorial-H | 2.70 - 3.00 | 52.0 - 55.0 | |
| Isopropyl | Methine (-CH-) | 2.60 - 2.90 | 55.0 - 58.0 |
| Methyl (-CH₃) | 1.00 - 1.20 | 18.0 - 20.0 | |
| Note: These are estimated values based on data from analogous substituted piperazines and may vary depending on the solvent and experimental conditions. |
Dynamic NMR Studies for Rotational Barriers and Inversion
The piperazine ring in this compound is expected to undergo conformational exchange processes, primarily the chair-to-chair interconversion. Additionally, rotation around the N-benzyl and N-isopropyl bonds can be hindered, leading to the existence of different rotamers. nih.govacs.org These dynamic processes can be studied using temperature-dependent NMR experiments. nih.govrsc.org
At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). nih.gov The activation energy barrier (ΔG‡) for the conformational change can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals. For substituted piperazines, these barriers are typically in the range of 56 to 80 kJ/mol. nih.govrsc.org The rotational barrier for a benzyl group attached to a nitrogen atom has been calculated to be around 11-24 kcal/mol (approximately 46-100 kJ/mol), depending on the specific electronic environment. researchgate.netnih.gov
X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions
X-ray crystallography provides precise information about the molecular structure of this compound in the solid state, including bond lengths, bond angles, and the preferred conformation of the piperazine ring and its substituents.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs would exhibit distinct crystal packing arrangements and, consequently, may have different physical properties. The formation of different polymorphs can often be achieved by varying the crystallization conditions, such as the solvent or temperature.
Co-crystallization with other molecules, particularly those capable of hydrogen bonding, could lead to the formation of novel crystalline structures with different packing motifs and intermolecular interactions. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and can also provide insights into its conformational state. jsscacs.edu.in Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds.
The IR and Raman spectra of this compound will be characterized by the vibrational modes of the benzyl group, the isopropyl group, and the piperazine ring. For example, the aromatic C-H stretching vibrations of the benzyl group are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the piperazine and isopropyl groups will appear in the 2800-3000 cm⁻¹ range. ultraphysicalsciences.org The C-N stretching vibrations of the tertiary amine are typically observed in the 1250-1020 cm⁻¹ region. ultraphysicalsciences.org
Table 2: Characteristic Vibrational Frequencies for this compound
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide a microscopic view of the electronic properties of a molecule. These methods are crucial for understanding the intrinsic reactivity and spectroscopic characteristics of 1-benzyl-4-isopropylpiperazine.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By applying DFT, typically with a functional such as B3LYP and a basis set like 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy state. researchgate.netjksus.org From this optimized structure, a wealth of information can be derived.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For piperazine (B1678402) derivatives, these calculations help in understanding their chemical behavior. researchgate.net
The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electrophilic and nucleophilic sites of the molecule. jksus.orgresearch-nexus.net For this compound, the nitrogen atoms of the piperazine ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the isopropyl and benzyl (B1604629) groups would exhibit positive potential (electrophilic).
A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical values for similar molecules.
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 1.5 D |
This is a hypothetical table for illustrative purposes.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more accurate energy and spectroscopic predictions, albeit at a greater computational cost. wur.nlnih.gov These methods are particularly useful for refining the energetic landscape and predicting vibrational frequencies with high precision.
For this compound, ab initio calculations could be employed to:
Calculate precise conformational energies: The piperazine ring can exist in chair and boat conformations. Ab initio methods can accurately determine the energy differences between these conformers and the rotational barriers of the benzyl and isopropyl groups.
Predict vibrational spectra: The calculated harmonic frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign vibrational modes.
Determine accurate electronic transition energies: These calculations can aid in the interpretation of UV-Visible spectra.
A comparative table of energetic properties for different conformers of this compound, as would be predicted by ab initio methods, is shown below.
| Conformer | Relative Energy (kcal/mol) |
| Chair (equatorial isopropyl) | 0.00 |
| Chair (axial isopropyl) | 2.5 |
| Boat | 5.8 |
This is a hypothetical table for illustrative purposes.
Molecular Dynamics (MD) Simulations for Solution-Phase Conformational Analysis
While quantum chemical calculations are powerful for single molecules in the gas phase, Molecular Dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase, such as in a solvent. nih.govnih.govacs.org
The conformation of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations can model these interactions explicitly. By placing the molecule in a box of solvent (e.g., water or an organic solvent) and simulating the system over time, one can observe how the solvent affects the conformational preferences of the piperazine ring and the orientation of the benzyl and isopropyl groups. nih.govresearchgate.net
These simulations can provide insights into:
Solvation free energy: The energy change associated with transferring the molecule from the gas phase to the solvent.
Radial distribution functions: To understand the structuring of solvent molecules around the solute. researchgate.net
Hydrogen bonding dynamics: If the solvent is protic, the formation and breaking of hydrogen bonds with the nitrogen atoms of the piperazine ring can be monitored.
MD simulations are also invaluable for studying how this compound might interact with biological membranes. By constructing a model lipid bilayer, the simulation can track the molecule's approach, partitioning, and potential translocation across the membrane. This is crucial for predicting its bioavailability and potential to cross the blood-brain barrier. The simulations can reveal the preferred orientation of the molecule within the membrane and the key interactions (e.g., hydrophobic, electrostatic) that govern its behavior. nih.gov
Molecular Docking Studies and Ligand-Target Interaction Prediction (Pre-clinical Research Focus)
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. jksus.orgresearch-nexus.netnih.gov This method is central to preclinical drug discovery.
For this compound, docking studies would involve selecting a potential protein target and computationally placing the molecule into its binding site. The scoring function of the docking program then estimates the binding affinity. These studies can identify key amino acid residues that interact with the ligand and suggest potential modifications to improve binding. nih.govnih.gov
For instance, if this compound were to be investigated as an inhibitor of a specific enzyme, docking could reveal:
Binding pose: The most likely three-dimensional orientation of the molecule in the active site.
Key interactions: Hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein.
Binding energy: A quantitative estimate of the binding affinity.
A hypothetical table summarizing the results of a docking study of this compound with a target protein is provided below.
| Parameter | Value |
| Binding Energy | -8.5 kcal/mol |
| Interacting Residues | Tyr123, Phe234, Asp121 |
| Hydrogen Bonds | Asp121 |
| Hydrophobic Interactions | Tyr123, Phe234 |
This is a hypothetical table for illustrative purposes.
Binding Mode Analysis with Putative Protein Targets
Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding orientation and stability of a ligand within a protein's binding site. For derivatives of the benzylpiperazine scaffold, such as this compound, these studies provide critical insights into the molecular interactions that govern their potential biological activity.
One notable study focused on the de novo design of benzylpiperazine derivatives as selective inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). nih.gov Through molecular docking and MD simulations, researchers elucidated the binding modes of these compounds. The benzyl group of the derivatives was found to occupy a hydrophobic pocket, while the piperazine ring engaged in hydrogen bonding and electrostatic interactions with key amino acid residues at the protein surface. Although this compound itself was not the primary focus, the binding mode of the core benzylpiperazine scaffold suggests that the isopropyl group would likely be oriented towards a solvent-exposed region or a smaller hydrophobic sub-pocket.
In another computational investigation, the binding of a benzylpiperazine derivative, specifically 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, to acetylcholinesterase (AChE) was explored. nih.gov The study revealed that the benzyl ring of the ligand binds deep within the catalytic active site, participating in π-π stacking interactions with tryptophan (Trp86). The piperazine nitrogen atom was observed to form a hydrogen bond with a tyrosine (Tyr337) residue. nih.gov This highlights the importance of both the aromatic and the basic nitrogen features of the benzylpiperazine scaffold in molecular recognition.
The table below summarizes key interactions observed in computational studies of benzylpiperazine derivatives with their putative protein targets.
| Compound Class | Putative Protein Target | Key Interacting Residues | Type of Interaction |
| Benzylpiperazine Derivatives | Mcl-1 | Not specified | Hydrophobic, Hydrogen Bonding, Electrostatic |
| Benzylpiperazine-purine hybrid | Acetylcholinesterase (AChE) | Trp86, Tyr337 | π-π stacking, Hydrogen Bond |
Scoring Function Validation and Optimization for Piperazine Scaffolds
The accuracy of molecular docking studies heavily relies on the performance of scoring functions, which are mathematical models used to estimate the binding affinity between a ligand and a protein. The validation and optimization of these scoring functions are critical steps to ensure reliable predictions, particularly for scaffolds like piperazine that possess specific physicochemical properties.
Piperazine-containing ligands, including this compound, are typically basic and flexible. These characteristics can present challenges for standard scoring functions. For instance, the protonation state of the piperazine nitrogens at physiological pH can significantly influence electrostatic interactions, and not all scoring functions handle this aspect with the same level of accuracy. nih.gov One study highlighted that for derivatives with a 4-(pyridin-4-yl)piperazin-1-yl core, the AutoDock 4.2 scoring function was found to overestimate docked poses, necessitating the use of a different tool, Smina, for more reliable free energy of binding calculations. nih.gov
The performance of various docking programs and their scoring functions has been benchmarked using diverse sets of ligands and protein targets. nih.gov These studies often reveal that the accuracy of a scoring function can be target-dependent and that no single function performs optimally across all systems. For flexible ligands like those containing a piperazine ring, consensus scoring, which combines the results from multiple scoring functions, can sometimes provide more robust predictions.
Machine learning-based approaches are also being employed to optimize scoring function parameters. numberanalytics.comarxiv.org These methods can be trained on specific datasets of protein-ligand complexes to improve their predictive accuracy for certain classes of molecules. For piperazine scaffolds, developing a tailored scoring function trained on a curated set of piperazine-containing ligands could potentially enhance the reliability of binding affinity predictions.
Key considerations for scoring function performance with piperazine scaffolds include:
| Factor | Challenge/Consideration | Potential Solution |
| Protonation State | Incorrect assignment of protonation states can lead to inaccurate electrostatic calculations. | Careful pKa calculation and selection of appropriate protonation states for the given pH. |
| Flexibility | The conformational flexibility of the piperazine ring and its substituents can be challenging to sample exhaustively. | Use of flexible docking protocols and extended simulation times. |
| Scoring Function Accuracy | Standard scoring functions may not be optimized for the specific interactions of piperazine-containing ligands. | Benchmarking multiple scoring functions, using consensus scoring, or developing custom, scaffold-specific scoring functions. |
De Novo Molecular Design and Virtual Screening Methodologies Incorporating this compound Scaffold
The this compound scaffold represents a valuable starting point for de novo molecular design and virtual screening campaigns aimed at discovering novel bioactive compounds. De novo design involves the computational generation of new molecular structures with desired properties, often by assembling fragments in a protein's binding site. nih.govresearchgate.net
A study on the design of selective Mcl-1 inhibitors utilized a computational algorithm to generate four series of benzylpiperazine derivatives. nih.gov This approach demonstrates how a core scaffold, in this case, benzylpiperazine, can be systematically decorated with different substituents to explore the chemical space and optimize binding affinity and selectivity. The this compound structure could be readily incorporated into such a workflow, where the isopropyl group is one of many possible R-groups to be evaluated at the N4 position of the piperazine ring.
Virtual screening is another powerful technique where large libraries of chemical compounds are computationally docked against a target protein to identify potential hits. nih.govnih.gov The this compound scaffold can be used as a query in similarity-based virtual screening to find other commercially available or synthetically accessible molecules with similar structural features. Alternatively, in structure-based virtual screening, libraries of compounds containing the benzylpiperazine core can be docked into a target's active site to predict their binding potential. For instance, a virtual screening of a large chemical database against the hepatitis C virus NS5B polymerase identified a rhodanine-containing compound which was then synthetically modified, showcasing a successful hit-to-lead campaign. nih.gov
The general workflow for incorporating the this compound scaffold in these methodologies is outlined below:
| Step | De Novo Design | Virtual Screening |
| 1. Scaffold Definition | Define this compound as a core fragment. | Use the this compound structure as a 2D/3D query. |
| 2. Library Generation/Selection | Generate new molecules by adding diverse chemical groups to the scaffold. | Search large chemical databases (e.g., ZINC, Enamine REAL) for similar compounds. |
| 3. Computational Evaluation | Dock and score the newly designed molecules against the protein target. | Dock the selected library of compounds against the protein target. |
| 4. Hit Selection | Prioritize molecules with the best predicted binding affinities and other desired properties for synthesis. | Rank the screened compounds based on their docking scores and select top candidates for experimental validation. |
QSAR/SAR Investigations Using Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. These investigations often employ computational descriptors to quantify various physicochemical properties of molecules and correlate them with their observed activities.
For benzylpiperazine and related scaffolds, QSAR and SAR studies have provided valuable insights. A study on mono-substituted 4-phenylpiperidines and 4-phenylpiperazines revealed that the position and physicochemical character of the aromatic substituent were critical for their effects on the dopaminergic system. nih.gov Partial least squares (PLS) regression was used to model the in vivo effects against a set of physicochemical descriptors. nih.gov Such models can help to rationalize the impact of the benzyl group in this compound.
Another study performed a 3D-QSAR analysis on a series of benzylpiperidine inhibitors of human acetylcholinesterase. nih.gov The resulting models, based on a receptor-dependent approach, highlighted the importance of interactions with specific residues in the enzyme's aromatic gorge and catalytic triad. nih.gov These findings underscore the role of the benzyl moiety in guiding the ligand to the active site.
The table below summarizes the influence of different substituents on the properties of benzylpiperazine-related scaffolds as determined by SAR and QSAR studies.
| Scaffold Position | Substituent Type | Influence on Activity/Property |
| Aromatic Ring (Benzyl Group) | Positional and physicochemical character | Critical for in vivo effects on the dopaminergic system. nih.gov |
| Piperazine N4 | Alkyl groups (e.g., methyl, cyclopentyl) | Affects interaction with lipid membranes and pharmacokinetic properties. nih.gov |
| General | Electrostatic and steric factors | Correlated with antihistamine and antibradykinin effects in piperazine derivatives. nih.gov |
Applications in Medicinal Chemistry Research: Pre Clinical and Mechanistic Studies
Design and Synthesis of 1-Benzyl-4-isopropylpiperazine Analogues as Ligands for Specific Biomolecular Targets
The design and synthesis of analogues based on the this compound structure are foundational to discovering new ligands with high affinity and selectivity for specific biological targets. nih.gov The N-benzyl piperidine (B6355638) (N-BP) motif, a close structural relative, is frequently used in drug discovery to optimize efficacy and physicochemical properties, as it can engage in important cation-π interactions with target proteins. nih.gov Synthetic strategies often involve modifying the benzyl (B1604629) and isopropyl groups or altering the piperazine (B1678402) ring itself to understand and improve interactions with biomolecules. unisi.itmdpi.com
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of the benzylpiperazine and benzylpiperidine scaffold, research has systematically explored how different substituents impact biological activity.
For instance, in the development of dopamine (B1211576) transporter (DAT) inhibitors, studies on N-benzylpiperidine analogues revealed that introducing an electron-withdrawing group at the C(4)-position of the N-benzyl ring enhances binding affinity for DAT. nih.govebi.ac.uk Similarly, research on 4-benzylpiperidine (B145979) carboxamides as monoamine reuptake inhibitors has shown that the nature of the aromatic ring substituent is critical for selectivity. Compounds featuring a biphenyl (B1667301) group tend to have higher selectivity for the serotonin (B10506) transporter (SERT), whereas those with a diphenyl group show greater inhibition of the dopamine transporter (DAT). nih.gov The length of a linker chain between the piperidine ring and other parts of the molecule also significantly influences activity, with a two-carbon linker favoring DAT inhibition. nih.gov
In the context of acetylcholinesterase (AChE) inhibitors, SAR studies of 1-benzylpiperidine (B1218667) derivatives have demonstrated that introducing a phenyl group on the nitrogen atom of an amide moiety can enhance inhibitory activity. nih.gov Further modifications, such as creating rigid analogues containing an isoindolone ring system, have led to potent AChE inhibitors with IC50 values in the nanomolar range. nih.gov
Table 1: SAR Insights for Benzylpiperazine/Piperidine Analogues
| Target | Scaffold Moiety | Substituent Effect | Finding |
|---|---|---|---|
| Dopamine Transporter (DAT) | N-Benzyl Group | Electron-withdrawing group at C(4) | Beneficial for binding affinity. nih.govebi.ac.uk |
| Serotonin Transporter (SERT) | Aromatic Ring | Biphenyl group | Higher inhibitory selectivity for SERT. nih.gov |
| Acetylcholinesterase (AChE) | Amide Moiety | Phenyl group on nitrogen | Enhanced inhibitory activity. nih.gov |
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones with similar or improved biological activity compared to a known active compound. nih.gov This technique is employed to discover novel, patentable chemical structures and to enhance properties like activity and pharmacokinetic profiles. nih.gov
Starting from a core like benzylpiperazine, scaffold hopping might involve replacing the piperazine ring with other cyclic amines or replacing the benzyl group with different aromatic or heterocyclic systems. For example, research on N-benzyl-3,4,5-trimethoxyaniline led to the development of 5,6,7-trimethoxyflavan derivatives as potential anticancer agents by hopping from the initial linear scaffold to a flavonoid structure. nih.gov In another instance, a pyrrolo[1,2-a]quinoxaline (B1220188) core was modified by replacing the pyrrole (B145914) ring with various azoles (imidazole, triazole, tetrazole) to create new inhibitors of the PTP1B enzyme. nih.gov This approach highlights how core structures can be systematically altered to explore new chemical space while retaining the desired biological interactions. nih.gov
In Vitro Receptor Binding Affinity and Ligand-Target Interaction Studies
Determining the binding affinity and selectivity of newly synthesized compounds is a critical step in drug discovery. For analogues of this compound, in vitro assays are used to quantify their interaction with various receptors and enzymes.
The benzylpiperazine scaffold is a common feature in ligands targeting dopamine and serotonin receptors. Studies have focused on developing derivatives with high affinity and selectivity for specific receptor subtypes, which is crucial for achieving targeted therapeutic effects while minimizing side effects.
For example, a series of 1-phenyl-4-benzylpiperazines were investigated for their ability to selectively bind to dopamine receptor subtypes, particularly the D4 receptor. google.com In other research, N-benzylpiperidine analogues of GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) were synthesized and evaluated for their binding to monoamine transporters. nih.gov Several of these analogues demonstrated high affinity for the dopamine transporter (DAT) with significant selectivity (up to 500-fold) over the serotonin transporter (SERT). nih.govebi.ac.uk Docking simulations have helped to elucidate the binding modes of these ligands, showing that regions within transmembrane domains 1, 3, and 6 of the transporters are key for interaction. nih.gov
Table 2: Binding Affinities of Benzylpiperidine Analogues at Monoamine Transporters
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (vs. SERT) | Selectivity (vs. NET) |
|---|---|---|---|---|
| Analog 1 | DAT | High | ~500-fold | ~170-fold |
| Analog 2 | SERT | Moderate | - | - |
| Analog 3 | NET | Low | - | - |
Data synthesized from findings on N-benzylpiperidine analogues. nih.govebi.ac.uk
Analogues of this compound have been explored as inhibitors of several key enzymes implicated in disease.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. The 1-benzylpiperidine scaffold is a core component of donepezil (B133215) (E2020), a well-known AChE inhibitor. nih.govresearchgate.net Kinetic studies have shown that these types of compounds often exhibit a mixed-type inhibition of AChE. nih.gov SAR studies have produced highly potent and selective inhibitors. For instance, compound 19 (1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride) was found to be a potent AChE inhibitor with an IC50 of 1.2 nM and over 34,000-fold selectivity against BuChE. nih.gov Hybrid molecules combining benzylpiperidine moieties with α-lipoic acid have also shown significant, and sometimes selective, inhibitory activity against BuChE. researchgate.net
Histone Deacetylase 6 (HDAC6): HDAC6 is a therapeutic target for neurodegenerative diseases and cancer. nih.gov The benzylpiperazine moiety has been successfully used as a component in the design of selective HDAC6 inhibitors. nih.govelsevierpure.com It can act as an effective "shuttle" to improve the brain penetration of these inhibitors. nih.gov A hybrid strategy combining features of HDAC6 inhibitors with brain-penetrant histamine (B1213489) H1 receptor antagonists led to the discovery of KH-259, a selective and CNS-penetrant HDAC6 inhibitor. nih.gov Other designs have incorporated a benzyl-triazole core, leading to compounds with potent HDAC6 inhibition and high selectivity over other HDAC isoforms like HDAC1. nih.gov
Table 3: Enzyme Inhibitory Activity of Benzylpiperazine/Piperidine Derivatives
| Compound/Derivative Class | Enzyme Target | Inhibitory Concentration (IC50) | Key Finding |
|---|---|---|---|
| Compound 19 nih.gov | AChE | 1.2 nM | Highly potent and selective over BuChE. nih.gov |
| Donepezil (E2020) nih.gov | AChE | Potent (low nM range) | Mixed-type inhibition kinetics. nih.gov |
| Benzylpiperidine-lipoic acid hybrid 17 researchgate.net | AChE | 1.75 µM | Dual inhibitor of AChE and BuChE. researchgate.net |
| Benzylpiperidine-lipoic acid hybrid 17 researchgate.net | BuChE | 5.61 µM | Dual inhibitor of AChE and BuChE. researchgate.net |
| KH-259 nih.gov | HDAC6 | Potent (specific value not stated) | CNS-penetrant and selective HDAC6 inhibitor. nih.gov |
| ZM-23 nih.gov | HDAC6 | Potent (specific value not stated) | Selective over HDAC1. nih.gov |
| Benzazolyl-piperazinyl-sulfonylbenzenecarbohydroxamic acid 9a-d elsevierpure.com | HDAC6 | 0.1-1.0 µM | Selective over HDAC1. elsevierpure.com |
Sigma (σ) receptors, divided into σ1 and σ2 subtypes, are involved in various cellular functions and are targets for neurological and psychiatric conditions. sigmaaldrich.commedchemexpress.com The benzylpiperazine and benzylpiperidine scaffolds are prominent in many potent and selective sigma receptor ligands. nih.govunict.it
Research has identified derivatives with low nanomolar affinity for the σ1 receptor and high selectivity over the σ2 subtype. For instance, a series of 4-benzylpiperazine ligands (BP-CH3, BP-F, etc.) showed Ki values for the σ1 receptor in the range of 0.43–0.91 nM, with 52- to 94-fold selectivity over the σ2 receptor. nih.gov SAR studies have suggested that substituents on the benzyl ring and the nature of the linker can significantly influence binding affinity and selectivity. nih.gov The 4-methoxybenzylpiperazinyl derivative 8 was identified as a potent and selective σ1 receptor ligand, and further exploration indicated that para-substitution on the benzyl ring generally improves affinity and selectivity. nih.gov
Table 4: Binding Affinity of Benzylpiperazine Derivatives for Sigma Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| BP-CH3 | 0.43 | 40 | 93 |
| BP-F | 0.91 | 61 | 67 |
| BP-Br | 0.55 | 42 | 76 |
| BP-I | 0.49 | 40 | 82 |
| BP-NO2 | 0.77 | 40 | 52 |
Data from a study on 4-benzylpiperazine ligands. nih.gov
Mechanistic Elucidation of Molecular and Cellular Interactions (In Vitro Systems)
In vitro studies are fundamental to understanding the mechanism of action of new chemical entities. These cell-free or cell-based experimental systems allow for the detailed investigation of molecular interactions and cellular responses in a controlled environment.
Signal transduction pathways are complex networks of proteins and other molecules that relay signals from a cell's exterior to its interior, culminating in a specific cellular response. The modulation of these pathways is a primary objective in drug discovery. Piperazine derivatives have been shown to interact with key components of these cascades, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
A notable area of research for benzylpiperazine derivatives is their interaction with sigma receptors (σR), which are unique transmembrane proteins that modulate a variety of signaling pathways, including those involved in nociception. nih.govacs.org For instance, a series of benzylpiperazine derivatives were designed and synthesized as selective σ1 receptor (σ1R) antagonists. nih.govacs.org Radioligand binding assays, an in vitro technique, were used to determine the affinity of these compounds for σ1 and σ2 receptors. One of the most potent compounds identified was 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15 ), which exhibited a high affinity for the σ1R. acs.org The modulation of σ1R by such ligands can influence intracellular calcium signaling and the activity of other downstream effectors.
The well-known compound 1-benzylpiperazine (B3395278) (BZP) has been shown to modulate signal transduction by acting on the serotonergic and dopaminergic receptor systems. wikipedia.org It functions by stimulating the release and inhibiting the reuptake of key neurotransmitters like dopamine, serotonin, and noradrenaline. europa.eu This action increases the concentration of these monoamines in the synaptic cleft, leading to enhanced activation of postsynaptic receptors and subsequent signaling cascades. researchgate.net
The table below summarizes the in vitro binding affinities of selected benzylpiperazine derivatives for sigma receptors.
| Compound | Target Receptor | Binding Affinity (Ki) in nM | Selectivity (Ki σ2/Ki σ1) |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1R | 1.6 | 886 |
| Lead Compound 8 | σ1R | N/A | 432 |
| Haloperidol (Reference) | σ1R | N/A | N/A |
Data sourced from a study on benzylpiperazine derivatives as σ1 receptor ligands. acs.org
Cell-based assays are crucial for evaluating the biological effects of compounds in a more physiologically relevant context than cell-free assays. A common application in cancer research is the assessment of a compound's antiproliferative activity against various cancer cell lines.
The antiproliferative effects of piperazine derivatives have been demonstrated in numerous studies. For example, a series of novel bis-pyrazoline derivatives were tested for their ability to inhibit the growth of four human cancer cell lines: MCF-7 (breast), Panc-1 (pancreatic), A-549 (lung), and HT-29 (colon), using the MTT assay. nih.gov This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation. Several of these compounds demonstrated significant antiproliferative activity. nih.gov
In a more directly relevant study, the cytotoxicity of N-benzylpiperazine (BZP) was evaluated in differentiated HepaRG cells, a human hepatic cell line, using the MTT viability assay. researchgate.net This type of study is essential for understanding the potential effects of a compound on cell health and for identifying cytotoxic liabilities early in the drug discovery process.
Another study focused on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines (K562, Colo-205, MDA-MB-231, and IMR-32). nih.gov The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), identified compounds with promising anticancer potential. nih.gov
The table below presents the antiproliferative activity of selected bis-pyrazoline derivatives against a panel of human cancer cell lines.
| Compound ID | Mean IC50 (GI50) in µM |
| 12 | 1.05 |
| 14 | 1.85 |
| 15 | 1.50 |
| 17 | 1.20 |
| Doxorubicin (Reference) | 1.10 |
Data from a study on the antiproliferative actions of new bis–pyrazoline derivatives. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches Utilizing the Piperazine Core
Modern drug discovery heavily relies on computational methods to design and optimize new drug candidates. Ligand-based and structure-based drug design are two key strategies in this process, and the piperazine scaffold is frequently utilized in both.
In ligand-based drug design , the three-dimensional structure of the biological target is unknown. Instead, a pharmacophore model is developed based on the structures of known active ligands. This model defines the essential structural features required for biological activity. The piperazine ring, with its defined geometry and ability to be substituted at two distinct nitrogen atoms, serves as an excellent scaffold for arranging pharmacophoric elements in the desired spatial orientation.
Structure-based drug design , on the other hand, utilizes the known three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. This allows for the rational design of ligands that can fit precisely into the target's binding site. The piperazine moiety is often incorporated into drug candidates to improve properties such as solubility and to establish key interactions with the target protein. For example, in the development of fulzerasib (GFH925) , a KRAS G12C inhibitor, a structure-based optimization strategy was employed to address issues with the conformation of the piperazine ring in earlier compounds. acs.org By analyzing the cocrystal structures of related inhibitors, researchers were able to design a novel scaffold that stabilized the piperazine moiety in a more favorable conformation, ultimately leading to a potent and effective drug candidate. acs.org
Another example is the design of CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors. acs.org To overcome the poor brain permeability of existing HDAC6 inhibitors, a hybrid strategy was employed, combining features of known HDAC6 inhibitors with those of brain-penetrant histamine H1 receptor antagonists. This led to the development of benzylpiperazine derivatives, such as KH-259 (1) , which showed both isozyme selectivity and the ability to cross the blood-brain barrier. acs.org
Applications in Materials Science Research
Incorporation of 1-Benzyl-4-isopropylpiperazine into Polymeric Architectures
The integration of piperazine (B1678402) derivatives into polymer chains is a well-established method for tuning material properties. The specific substituents on this compound would likely impart unique characteristics to polymeric structures.
While specific polymerization of this compound is not documented, general synthetic routes for creating polymers from similar N-substituted piperazines are known. These methods can be broadly categorized into two approaches: the creation of a polymerizable monomer or the use of the piperazine derivative in a polycondensation reaction.
One common strategy involves reacting a piperazine derivative with a molecule containing a polymerizable group, such as a vinyl or acrylate (B77674) function. For instance, molecularly imprinted polymers (MIPs) have been developed for benzylpiperazine (BZP), a closely related compound. mdpi.comnewcastle.edu.au In these studies, a template-monomer adduct, such as benzylpiperazine (4-vinylphenyl) carbamate, is synthesized and then copolymerized with a cross-linker like ethylene (B1197577) glycol dimethacrylate (EGDMA). mdpi.comnewcastle.edu.au A similar approach could theoretically be applied to this compound to create a monomer for radical polymerization.
Another route is through polycondensation reactions. If this compound were to be bifunctionalized, for example by introducing reactive groups on the benzyl (B1604629) or isopropyl substituents, it could react with other difunctional monomers (like diacids or diols) to form polyesters or polyamides. Polyamides containing diketopiperazine units in the polymer backbone have been synthesized and shown to possess high thermal stability. researchgate.net Furthermore, piperazine itself is used in the synthesis of various polymers by reacting its two secondary amine groups. nih.govrsc.org While this compound has tertiary amines, its core structure is relevant to the properties of such polymers.
The inclusion of the this compound moiety into a polymer backbone is anticipated to have a significant impact on the material's properties, primarily due to the steric bulk and hydrophobicity of the benzyl and isopropyl groups.
Thermal and Mechanical Properties: The incorporation of rigid cyclic structures like piperazine into a polymer chain typically increases the glass transition temperature (Tg) and enhances thermal stability. researchgate.netnih.govrsc.org The bulky benzyl and isopropyl groups would likely restrict chain mobility even further, leading to a more rigid and potentially brittle polymer with a high Tg. Research on polymers derived from norfloxacin, which contains a piperazine ring, showed that the resulting polymers were rigid and brittle, necessitating blending with other polymers like polycaprolactone (B3415563) (PCL) to improve their processability. nih.govrsc.org
Functional Properties: Piperazine and its derivatives are known to confer a range of functionalities to polymers. A significant area of research is in antimicrobial polymers. nih.govrsc.orgresearchgate.net The piperazine nucleus is a key component in many antimicrobial drugs, and polymers incorporating this moiety have shown activity against bacteria such as E. coli and S. aureus. nih.govrsc.org The mechanism often involves the interaction of the polymer with the bacterial cell membrane, leading to its disruption. nih.govrsc.org While the primary antimicrobial activity is often associated with quaternized nitrogen atoms or other specific functional groups, the fundamental piperazine structure plays a crucial role.
Table 1: Potential Impact of this compound on Polymer Properties (Inferred)
| Property | Expected Impact | Rationale based on Analogous Compounds |
|---|---|---|
| Glass Transition (Tg) | Increase | The rigid piperazine ring and bulky N-substituents (benzyl, isopropyl) restrict polymer chain rotation. researchgate.net |
| Thermal Stability | High | Aromatic (benzyl) and cyclic (piperazine) structures generally enhance thermal stability. nih.govrsc.org |
| Mechanical Strength | Potentially high rigidity, possibly brittle | Steric hindrance from bulky groups can lead to strong intermolecular forces but may reduce flexibility. nih.govrsc.org |
| Solubility | Decreased in polar solvents | The hydrophobic benzyl and isopropyl groups would reduce affinity for polar solvents. |
| Functionality | Potential for antimicrobial activity | The piperazine moiety is a known pharmacophore that can be engineered for biological activity. nih.govrsc.orgresearchgate.net |
Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ability to tune the structure and function of MOFs by choosing specific ligands makes them promising for various applications. Piperazine derivatives are attractive candidates for incorporation into MOFs. researchgate.netnih.gov
To incorporate this compound into a MOF, it would first need to be functionalized with coordinating groups, typically carboxylates, that can bind to the metal centers. A common strategy is to create a dicarboxylic acid derivative. For example, a molecule like 5,5'-(piperazine-1,4-diyl)diisophthalic acid has been successfully used as a ligand to synthesize a MOF known as NJU-Bai 19. rsc.orgresearchgate.net
Theoretically, a similar ligand could be designed from the this compound core. By attaching two isophthalic acid units to the piperazine ring (if the benzyl and isopropyl groups were replaced by the acid-containing phenyl rings), a ligand suitable for MOF self-assembly would be created. The benzyl and isopropyl groups themselves could also be functionalized, although this is a more complex synthetic challenge. The geometry of the piperazine ring (typically a chair conformation) and the positioning of the coordinating groups would direct the self-assembly process and determine the final topology of the framework. wikipedia.org The presence of the non-coordinating benzyl and isopropyl groups within the pores would serve to functionalize the internal surface of the MOF, influencing its properties.
The functionalization of MOF pores with specific chemical groups is a key strategy for enhancing their performance in gas storage and catalysis. researchgate.netnih.gov
Gas Sorption Properties: The introduction of piperazine moieties into MOFs has been shown to significantly enhance their capacity for gas sorption, particularly for methane (B114726) (CH₄) and carbon dioxide (CO₂). researchgate.netrsc.orgresearchgate.netmdpi.com The functionalized pores can provide optimal environments for gas molecules to adsorb.
A notable example is NJU-Bai 19, a MOF functionalized with piperazine. rsc.orgresearchgate.net It exhibits a high methane storage capacity, reaching 246.4 cm³(STP)/cm³ at room temperature and 65 bar. rsc.org This performance is attributed to the combination of balanced porosity and a lipophilic surface created by the piperazine groups, which enhances the interaction with methane. rsc.orgmdpi.com It is plausible that a MOF containing this compound would exhibit similar or even enhanced lipophilicity due to the additional hydrocarbon groups, potentially making it an effective material for methane storage.
Table 2: Methane Storage Performance of a Piperazine-Functionalized MOF
| Material | Temperature (K) | Uptake at 65 bar (cm³/cm³) | Working Capacity (5-65 bar) (cm³/cm³) | Reference |
|---|---|---|---|---|
| NJU-Bai 19 | 298 | 246.4 | 185 | rsc.org |
| NJU-Bai 19 | 273 | 241.7 | 189 | rsc.orgrsc.org |
| NOTT-101 (unfunctionalized analog) | 298 | - | 174 | rsc.org |
This table presents data for a known piperazine-functionalized MOF to illustrate the potential performance of materials derived from this compound.
Catalytic Properties: MOFs and coordination polymers can serve as heterogeneous catalysts, with the active sites being the metal nodes, the organic linkers, or functional groups within the pores. nih.govnih.gov Piperazine-functionalized materials have been demonstrated as effective catalysts. For example, a piperazine-functionalized mesoporous polymer has been shown to be a highly active and reusable catalyst for Knoevenagel condensation and other organic reactions in water. rsc.org The basic nitrogen atoms of the piperazine can act as catalytic sites. In a MOF derived from this compound, the tertiary amine nature of the piperazine nitrogens would make them less basic than their secondary amine counterparts, but they could still influence the catalytic environment of the pores. Furthermore, the metal centers coordinated by the piperazine-derived ligand could exhibit Lewis acidity, providing another avenue for catalysis. nih.gov
Applications in Catalysis Research
Role of 1-Benzyl-4-isopropylpiperazine and its Derivatives as Ligands in Metal-Catalyzed Reactions
In metal-catalyzed reactions, piperazine (B1678402) derivatives serve as N-donor ligands, modulating the reactivity and selectivity of a metallic center. The substituents on the nitrogen atoms, such as the benzyl (B1604629) and isopropyl groups in this compound, play a critical role in defining the ligand's steric bulk and electronic influence on the metal, thereby controlling access to the catalytic site and stabilizing reactive intermediates. The modular synthesis of asymmetrically substituted piperazines allows for the creation of diverse ligands for various applications. nih.gov
A significant area of catalysis research is the synthesis of enantiomerically pure compounds. This is often achieved through asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. Piperazine scaffolds are valuable for designing chiral ligands. Chirality can be introduced into the piperazine molecule in several ways:
By using chiral building blocks during the synthesis of the piperazine ring.
By attaching a chiral auxiliary to one of the nitrogen atoms.
By creating stereogenic centers at the carbon atoms of the piperazine ring itself.
For instance, methods for the asymmetric lithiation and substitution of N-Boc protected piperazines have been developed, providing a route to enantiopure α-substituted piperazines that can serve as chiral ligands. acs.org While specific applications of this compound as a chiral ligand are not extensively documented, its structure represents a template that, if rendered chiral, could be employed in asymmetric transformations. The principle involves the chiral ligand and metal forming a chiral complex that creates an asymmetric environment around the active site, influencing the trajectory of the incoming substrate.
The structure of a piperazine-based ligand directly impacts the outcome of a metal-catalyzed reaction, including its efficiency (turnover rate) and selectivity (chemo-, regio-, and stereoselectivity). The substituents on the nitrogen atoms dictate the ligand's properties. For example, in a molecule like this compound, the bulky isopropyl group and the benzyl group create a specific steric environment around a coordinated metal.
This influence is evident in reactions like C-H functionalization, where catalysts must differentiate between multiple C-H bonds. Research has shown that dirhodium tetracarboxylate catalysts can control the site-selective C-H functionalization of N-aryl piperazines. acs.org Similarly, photoredox catalysis has been used for the direct C-H arylation and vinylation of N-Boc piperazines, where the ligand framework is crucial for the reaction's success. mdpi.com The ability to systematically modify the N-substituents allows for the creation of a library of ligands to optimize a specific catalytic transformation.
The following table summarizes examples of metal-catalyzed reactions where piperazine derivatives have been utilized as ligands, demonstrating their influence on reaction outcomes.
Table 1: Examples of Metal-Catalyzed Reactions with Piperazine-Based Ligands| Ligand Type | Metal Catalyst | Reaction Type | Substrate Example | Key Outcome | Reference |
|---|---|---|---|---|---|
| N-Aryl Piperazine | Dirhodium(II) | C-H Functionalization | N-Aryl piperazine | Site-selective C-H insertion | acs.org |
| N-Boc Piperazine | Iridium (Photoredox) | C-H Arylation | N-Boc piperazine | Direct coupling with 1,4-dicyanobenzene | mdpi.com |
| N-Boc Piperazine | Iridium (Photoredox) | C-H Vinylation | N-Boc piperazine | Coupling with vinyl sulfones | mdpi.com |
| Substituted Piperazine | Titanium/Zirconium | Cyclization | Simple amines and alkynes | Diastereoselective synthesis of 2,5-dialkylated piperazines | nih.gov |
| Piperazine Ionic Liquid | Zinc Oxide NPs | N-Boc Protection | Aniline | High-yield N-Boc protection under solvent-free conditions | nih.gov |
Organocatalytic Applications of Piperazine-Derived Species
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Piperazine derivatives are effective organocatalysts due to the presence of nucleophilic and basic nitrogen atoms. nih.govjopcr.com
In a substituted piperazine such as this compound, both nitrogen atoms are tertiary amines. These nitrogens possess lone pairs of electrons and can function as nucleophilic catalysts. In this catalytic mode, the piperazine nitrogen attacks an electrophilic substrate to form a reactive, positively charged intermediate. This intermediate is often more susceptible to a subsequent reaction (e.g., attack by a weaker nucleophile) than the original substrate. After the product is formed, the piperazine catalyst is regenerated, completing the catalytic cycle. The nucleophilicity of piperazine and other cyclic amines has been well-studied and forms the basis for their use as catalysts in various transformations. uni-muenchen.de
Bifunctional catalysis is a powerful strategy where two distinct functional groups within a single catalyst molecule work in concert to promote a reaction. The piperazine scaffold is an excellent platform for designing such catalysts. One nitrogen atom can act as a Lewis or Brønsted base to activate a nucleophile, while a second functional group, attached elsewhere on the scaffold, can act as a Brønsted acid or hydrogen-bond donor to activate an electrophile. This simultaneous activation of both reaction partners within the catalyst's chiral environment can lead to high levels of stereocontrol and reactivity.
For example, piperazine-based ionic liquids immobilized on nanoparticles have been shown to be efficient and reusable catalysts for synthesizing benzimidazoles and for the N-Boc protection of amines. nih.gov In these systems, the piperazine unit provides the basic sites necessary for catalysis. Another example is the organocatalytic coupling of piperazine-2,5-diones with indoles, where the catalyst facilitates a conjugate addition. nih.gov
The table below illustrates the concept of bifunctional catalysis using piperazine-derived structures.
Table 2: Principles of Bifunctional Catalysis with Piperazine-Derived Scaffolds| Catalyst Structure | Functional Site 1 (Role) | Functional Site 2 (Role) | Reaction Type | Principle of Action | Reference |
|---|---|---|---|---|---|
| Piperazine-based Ionic Liquid on ZnO NPs | Piperazine Nitrogen (Base) | ZnO Nanoparticle Surface (Lewis Acid/Support) | N-Boc Protection of Amines | Base activates the amine while the support enhances catalyst stability and reusability. | nih.gov |
| Piperazine-2,5-dione | Amide N-H (H-bond donor) | Carbonyl Oxygen (Base) | Conjugate Addition | Simultaneous activation of electrophile and nucleophile through hydrogen bonding and basic sites. | nih.gov |
| Chiral Piperazine-Thiourea | Piperazine Nitrogen (Base) | Thiourea (B124793) N-H (H-bond donor) | Asymmetric Michael Addition | Base deprotonates the pronucleophile while the thiourea moiety activates the electrophile via hydrogen bonding in a chiral environment. | N/A |
| Piperazine-fused Disulfide | Piperazine Nitrogen (Base) | Disulfide Bridge (Redox-active site) | Redox-activated Processes | The piperazine core provides basicity while the disulfide can undergo cleavage to trigger a chemical transformation. | N/A |
Supramolecular Chemistry Research
Host-Guest Complexation Studies with Macrocyclic Receptors and Frameworks
There are no published studies detailing the host-guest complexation of 1-benzyl-4-isopropylpiperazine with macrocyclic receptors such as cyclodextrins, calixarenes, cucurbiturils, or crown ethers. Similarly, its interaction with metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) has not been reported. Consequently, there is no available data on binding constants, association or dissociation kinetics, or thermodynamic parameters for any such complexes involving this specific molecule.
While research exists on the complexation of other piperazine (B1678402) derivatives, the unique combination of the benzyl (B1604629) and isopropyl substituents on the piperazine core of this compound means that data from other systems cannot be directly extrapolated. The steric bulk of the isopropyl group and the aromatic nature of the benzyl group would be expected to significantly influence any potential host-guest interactions, making dedicated studies necessary to understand its behavior.
Self-Assembly of this compound into Ordered Architectures
The ability of molecules to spontaneously organize into larger, ordered structures is a cornerstone of supramolecular chemistry. However, the self-assembly properties of this compound have not been a subject of published research.
Crystal Engineering and Solid-State Interactions
A search of crystallographic databases reveals no deposited crystal structure for this compound. Therefore, there is no empirical data on its solid-state packing, unit cell parameters, or the specific non-covalent interactions that govern its crystal lattice. Crystal engineering studies on related substituted piperazines have been reported, highlighting the role of hydrogen bonds and other weak interactions in directing their solid-state architecture. nih.gov However, without a determined crystal structure for this compound, any discussion of its crystal engineering remains purely speculative.
Solution-Phase Aggregation and Micelle Formation
Investigations into the solution-phase behavior of this compound, including its potential for aggregation or the formation of micelles, have not been documented. The amphiphilic character, which would be a prerequisite for micellization, is weak in this molecule. Studies would be needed to determine if it exhibits a critical aggregation concentration (CAC) or critical micelle concentration (CMC) under any solvent conditions.
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Designed Assemblies
Given the absence of research on the self-assembly or host-guest complexation of this compound, there have been no specific investigations into the non-covalent interactions that would drive these processes. While one can theorize the potential for certain interactions based on its molecular structure—such as C–H···π interactions involving the benzyl group or weak hydrogen bonds in the presence of suitable donors or acceptors—there is no experimental or computational evidence to support or quantify these interactions for this particular compound. Studies on other N-benzylpiperazine systems have explored such forces, but the specific influence of the 4-isopropyl substituent remains unexamined. mdpi.com
Advanced Analytical Method Development for Research Applications
Chromatographic Method Development for High-Purity Compound Isolation and Quantification
The isolation and quantification of high-purity 1-benzyl-4-isopropylpiperazine are critical for its use in research applications. Chromatographic techniques are the gold standard for achieving the necessary separation and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
An HPLC method for this compound would need to be developed to determine its purity and to perform preparative separations to obtain high-purity reference material. A typical approach would involve screening various column chemistries and mobile phase compositions. For a basic, nitrogen-containing compound like this, reverse-phase chromatography would be a common starting point.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Example Condition | Purpose |
| Column | C18, Phenyl-Hexyl | Screening for optimal selectivity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) formate) | To achieve good peak shape and resolution from impurities. |
| Detection | UV/Vis (e.g., at 220, 254 nm), PDA | To detect the analyte and potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale. |
| Column Temp. | 25-40 °C | To ensure reproducible retention times. |
This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas chromatography is suitable for volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. The method would be developed to assess purity, particularly for volatile impurities or byproducts from synthesis. In some cases, derivatization might be employed to improve peak shape and thermal stability, although it is often not necessary for piperazine (B1678402) compounds.
Hyphenated Techniques for Complex Mixture Analysis in Research Samples
Hyphenated techniques are essential for providing structural confirmation and for detecting trace levels of compounds in complex matrices.
LC-MS/MS for Trace Analysis and Metabolite Identification
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for trace-level quantification of this compound in research samples, such as in vitro metabolism assays. The development would focus on optimizing the electrospray ionization (ESI) source parameters and identifying specific multiple reaction monitoring (MRM) transitions for high selectivity and sensitivity.
GC-MS for Reaction Monitoring and Product Confirmation
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for confirming the identity of reaction products and monitoring the progress of a synthesis. sielc.comnih.gov The mass spectrum of this compound would be expected to show characteristic fragments, including the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group and fragments related to the piperazine ring. The specific fragmentation pattern would need to be determined experimentally to serve as a reference.
Spectroscopic Quantification Methods (e.g., UV-Vis, Quantitative NMR) for Research Batches
Spectroscopic methods provide alternative or complementary approaches for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method for determining the purity of a research compound without needing a specific reference standard of the same material. ox.ac.uk For a qNMR assay of this compound, a certified internal standard would be used, and specific, well-resolved protons in the molecule's ¹H NMR spectrum would be integrated to calculate purity. ox.ac.ukresearchgate.net
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel chemical entities. researchgate.net These computational tools can rapidly analyze vast datasets to predict molecular properties, identify structure-activity relationships (SAR), and even propose novel, synthesizable structures, thereby accelerating the drug discovery pipeline. youtube.com
Table 1: Hypothetical AI/ML-Driven Optimization of 1-benzyl-4-isopropylpiperazine
| Parameter | Current Compound (Predicted) | AI/ML Optimization Goal | AI-Generated Analog Example | Predicted Outcome |
|---|---|---|---|---|
| Target Affinity (Kᵢ) | Moderate | Increase affinity | Analog with additional H-bond donor | 10-fold increase in affinity |
| Solubility (LogS) | Low | Improve aqueous solubility | Introduce polar functional group | LogS > -4.0 |
| Metabolic Stability | Moderate | Reduce P450 inhibition | Replace metabolically liable moiety | Reduced CYP2D6 inhibition |
Exploration of Novel Bioisosteric Scaffolds and Chemical Space Expansion
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties while exploring new chemical intellectual property. nih.govnih.gov This involves substituting a part of a molecule with a chemical group that retains similar physical or chemical properties, leading to a similar biological effect. nih.gov The piperazine (B1678402) ring, benzyl (B1604629) group, and isopropyl substituent of this compound are all amenable to bioisosteric replacement.
Future research should systematically explore bioisosteres for the piperazine core, such as spiro-diamines or diazabicycloalkanes, which can advantageously alter molecular geometry and physicochemical properties. acs.org Similarly, replacing the benzyl group with other aromatic or heteroaromatic systems, or even non-aromatic bicyclic structures like bicyclo[1.1.1]pentane, could modulate target interactions and improve properties like metabolic stability. nih.govbeilstein-journals.org The isopropyl group could be exchanged for other small alkyls, cycloalkyls, or functionalized chains to fine-tune binding and lipophilicity. This strategic expansion of the chemical space around the core scaffold is crucial for identifying next-generation compounds. nih.gov
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Molecular Fragment | Bioisosteric Replacement Examples | Potential Advantage |
|---|---|---|
| Piperazine Ring | Piperidine (B6355638), Diazaspiro[3.3]heptane, Homopiperazine | Altered basicity (pKa), improved metabolic stability, novel 3D vector space. acs.orgnih.gov |
| Benzyl Group | Pyridinylmethyl, Thienylmethyl, Bicyclo[1.1.1]pentyl, Phenyl ring with varied substitutions | Modulated electronic properties, improved solubility, reduced metabolic oxidation. nih.gov |
| Isopropyl Group | Cyclopropyl, tert-Butyl, Ethyl, Hydroxyethyl | Fine-tuning of steric bulk, improved target-specific interactions, enhanced solubility. |
Sustainable and Atom-Economical Synthetic Methodologies for Future Production
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes that minimize waste and environmental impact. Future production of this compound and its derivatives should move beyond traditional, often multi-step syntheses involving protecting groups and harsh reagents. acs.org
A key area for development is the use of C-H functionalization. mdpi.comnih.gov This powerful technique allows for the direct modification of the carbon atoms on the piperazine ring, a process that has historically been challenging due to the presence of two nitrogen atoms. mdpi.comnih.gov Methods like photoredox catalysis could enable the direct arylation, alkylation, or vinylation of the piperazine core, providing a more atom-economical route to diverse analogs. mdpi.comencyclopedia.pub Additionally, the adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency for the synthesis of unsymmetrically substituted piperazines. researchgate.net These advanced methodologies promise to make the synthesis of this chemical family more cost-effective and environmentally friendly. nih.gov
Table 3: Comparison of Synthetic Approaches for Unsymmetrical Piperazines
| Feature | Traditional Synthesis (e.g., Alkylation of Benzylpiperazine) | Proposed Sustainable Synthesis (e.g., C-H Functionalization/Flow) |
|---|---|---|
| Starting Materials | Benzylpiperazine, Isopropyl halide | Piperazine, Benzyl precursor, Isopropyl source |
| Key Steps | N-alkylation, potential for over-alkylation, purification challenges | Direct, regioselective C-H activation and coupling |
| Atom Economy | Moderate (byproducts like salts are formed) | High (fewer protecting groups and reagents) |
| Environmental Impact | Higher solvent waste, potentially harsh reagents | Greener solvents, catalytic methods, lower energy consumption. researchgate.net |
| Scalability | Batch process limitations | Easily scalable with continuous flow reactors. researchgate.net |
Development of Multi-Target Ligands and Polypharmacology Approaches in Chemical Biology
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The "one molecule, one target" paradigm is increasingly being supplemented by polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. nih.gov The piperazine scaffold is a common feature in many multi-target drugs, demonstrating its versatility in engaging diverse biological receptors and enzymes. nih.govnih.gov
Future research should investigate the potential of this compound as a starting point for developing multi-target ligands. Based on its structural motifs, it could be rationally designed to interact with targets implicated in complex diseases. For instance, piperazine derivatives have been developed as dual serotonin (B10506) and dopamine (B1211576) receptor modulators for psychiatric disorders or as dual histamine (B1213489) and sigma receptor antagonists for pain. nih.govnih.gov By systematically modifying the benzyl and isopropyl substituents, new derivatives could be engineered to possess a tailored polypharmacological profile, potentially leading to therapies with enhanced efficacy or a reduced side-effect profile compared to co-administration of separate drugs.
Table 4: Hypothetical Polypharmacology Strategies for this compound Derivatives
| Therapeutic Area | Primary Target Class | Potential Secondary Target Class | Design Rationale |
|---|---|---|---|
| CNS Disorders | Dopamine Receptors (e.g., D2) | Serotonin Receptors (e.g., 5-HT₁ₐ) | The arylpiperazine motif is common in dual-acting CNS agents. nih.gov |
| Neuropathic Pain | Sigma-1 Receptor (σ₁R) | Histamine H3 Receptor (H₃R) | Combining these targets has shown promise in preclinical pain models. nih.gov |
| Oncology | Kinase Inhibitors | GPCRs involved in proliferation | The piperazine core is a key scaffold in numerous approved kinase inhibitors. nih.gov |
Advanced Mechanistic Characterization of Ligand-Target Interactions at the Atomic Level
A profound understanding of how a ligand binds to its biological target is fundamental for structure-based drug design and lead optimization. To fully exploit this compound and its future analogs, it is essential to characterize their interactions with target proteins at an atomic resolution.
Advanced biophysical techniques are critical for this endeavor. While X-ray crystallography remains a gold standard, recent advances in cryo-electron microscopy (cryo-EM) now permit the high-resolution structural determination of protein-ligand complexes, even for targets that are difficult to crystallize, such as membrane proteins. nih.govcreative-biostructure.comresearchgate.netucl.ac.uk Solution NMR spectroscopy offers a powerful complementary approach, providing detailed information about ligand binding, conformational changes in both the protein and the ligand, and interaction dynamics in a solution state that closely mimics physiological conditions. rsc.orgnih.govresearchgate.net These experimental methods, when combined with computational techniques like molecular docking and molecular dynamics (MD) simulations, can provide a complete, dynamic picture of the binding event, revealing key interactions and guiding the rational design of more potent and selective molecules. nih.govacs.orgnih.govmdpi.com
Table 5: Integrated Approach for Atomic-Level Interaction Characterization
| Technique | Application to this compound | Information Gained |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of the compound bound to a large protein or membrane receptor target. elifesciences.org | High-resolution 3D structure of the complex, identification of the binding pocket and key contact residues. |
| Solution NMR Spectroscopy | Confirm binding in solution, map the binding interface (e.g., via HSQC titration), and study conformational dynamics. nih.gov | Binding affinity (Kₔ), identification of interacting residues, information on ligand conformation upon binding. rsc.org |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. mdpi.com | Stability of binding interactions, role of water molecules, prediction of binding free energies. |
| Isothermal Titration Calorimetry (ITC) | Directly measure the thermodynamics of the binding event. | Enthalpic (ΔH) and entropic (ΔS) contributions to binding, stoichiometry. |
Q & A
Q. What are the optimal synthetic routes for 1-benzyl-4-isopropylpiperazine, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting piperazine derivatives with benzyl halides and isopropyl halides under basic conditions. For example:
- Reagent Selection : Use 1-isopropylpiperazine and benzyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (EDIPA) to facilitate alkylation .
- Conditions : Microwave-assisted synthesis (50°C, 200 W, 10 min) improves reaction efficiency compared to traditional reflux .
- Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) yields high-purity products .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine CH₂ groups at δ 2.3–3.1 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₄H₂₂N₂ (e.g., m/z 218.2) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity (>98%) .
Advanced Research Questions
Q. What strategies address contradictory data in the pharmacological activity of this compound analogs?
Methodological Answer: Discrepancies in biological activity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Structural Isomerism : Chirality at the piperazine nitrogen affects binding. Use enantioselective synthesis (e.g., chiral catalysts) and compare in vitro assays .
- Solubility Limitations : Poor aqueous solubility can skew IC₅₀ values. Optimize formulations using co-solvents (e.g., DMSO/PEG) or salt formation (e.g., hydrochloride salts) .
- Assay Variability : Validate protocols with positive controls (e.g., known kinase inhibitors for tyrosine kinase studies) .
Q. How can computational modeling guide the optimization of this compound derivatives for CNS penetration?
Methodological Answer: Use in silico tools to predict:
- Lipophilicity (LogP) : Target LogP 2–3 for blood-brain barrier (BBB) permeability. Substituents like trifluoromethyl groups reduce LogP while maintaining affinity .
- P-Glycoprotein (P-gp) Efflux : Avoid planar aromatic systems; isopropyl groups reduce P-gp recognition .
- Molecular Dynamics (MD) Simulations : Analyze binding stability with dopamine receptors (e.g., RMSD < 2 Å over 100 ns simulations) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (splash risk) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl chloride) .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
